N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate
Description
N4-Benzoyl Modification: Electronic and Steric Implications
The N4-benzoyl group serves dual roles:
- Electronic effects : The electron-withdrawing benzoyl moiety reduces the basicity of the exocyclic amine, minimizing undesired protonation or side reactions during phosphorylation or glycosidic bond formation. Resonance stabilization delocalizes the amine’s lone pair into the carbonyl group, further attenuating nucleophilicity.
- Steric effects : The bulky benzoyl group sterically shields the N4 position, preventing unintended alkylation or oxidation. This protection is particularly critical in automated solid-phase synthesis, where reactive phosphoramidite intermediates are employed.
Comparative studies of N-acyl modifications show that benzoylation offers superior stability under acidic and basic conditions compared to acetyl or isobutyryl groups, making it a preferred choice for cytidine protection.
5'-O-(bis(p-methoxyphenyl)benzyl) Ether: Orthogonal Protection Strategies
The 5'-O-(bis(p-methoxyphenyl)benzyl) ether is a trityl-derived protecting group optimized for acid-labile cleavage:
- Orthogonality : This group is selectively removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), leaving the N4-benzoyl and 3'-benzoate groups intact. The electron-donating methoxy substituents stabilize the trityl carbocation intermediate, accelerating deprotection.
- Steric bulk : The bulky trityl group enhances solubility in organic solvents and prevents undesired side reactions at the 5'-position during coupling steps.
Recent advancements in trityl chemistry demonstrate that bis(p-methoxyphenyl)benzyl groups exhibit faster deprotection kinetics compared to traditional dimethoxytrityl (DMT) groups, enabling higher coupling efficiencies in oligonucleotide synthesis.
3'-Benzoate Ester: Conformational Restriction Effects
The 3'-benzoate ester introduces conformational constraints to the deoxyribose ring:
- Electron-withdrawing effects : The ester carbonyl polarizes the C3'-O bond, slightly reducing the nucleophilicity of the adjacent 2'-deoxy group.
- Conformational effects : The bulky benzoate restricts the sugar puckering to C3'-endo or C2'-exo conformations, as shown by NMR studies. This preorganization may enhance coupling efficiency during phosphoramidite-based chain elongation.
- Deprotection : The benzoate is stable under acidic conditions but cleaved via β-elimination under basic conditions (e.g., aqueous ammonia), ensuring compatibility with orthogonal protection schemes.
Tables
Table 1 : Key Physicochemical Properties of Protecting Groups
| Protecting Group | Position | Deprotection Conditions | Stability Profile |
|---|---|---|---|
| N4-Benzoyl | Nucleobase | Ammonolysis (NH3/MeOH) | Stable to acid, base-labile |
| 5'-O-Trityl | Sugar | Mild acid (3% TCA) | Acid-labile, base-stable |
| 3'-Benzoate | Sugar | Base (NH3/H2O) | Base-labile, acid-stable |
Table 2 : Comparison of Trityl Protecting Groups
| Group | Deprotection Rate (Relative) | Solubility |
|---|---|---|
| Monomethoxytrityl (MMT) | 1.0 | Moderate |
| Dimethoxytrityl (DMT) | 3.2 | High |
| Bis(p-methoxyphenyl)benzyl | 4.5 | High |
Properties
CAS No. |
93966-67-7 |
|---|---|
Molecular Formula |
C44H39N3O8 |
Molecular Weight |
737.8 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C44H39N3O8/c1-51-35-22-18-33(19-23-35)44(32-16-10-5-11-17-32,34-20-24-36(52-2)25-21-34)53-29-38-37(55-42(49)31-14-8-4-9-15-31)28-40(54-38)47-27-26-39(46-43(47)50)45-41(48)30-12-6-3-7-13-30/h3-27,37-38,40H,28-29H2,1-2H3,(H,45,46,48,50)/t37-,38+,40+/m0/s1 |
InChI Key |
CEZLNWMBCXGWON-PQTOBSADSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through nucleophilic substitution or condensation reactions. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents such as benzoyl chloride, methoxyphenyl benzyl chloride, and deoxycytidine.
Chemical Reactions Analysis
N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl or methoxyphenyl groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester or amide bonds.
Scientific Research Applications
Research indicates that N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate exhibits several biological activities, including:
- Antiviral Activity : The compound's structural similarity to nucleosides allows it to interfere with viral replication processes. Studies suggest that it may inhibit specific viral enzymes, making it a candidate for antiviral drug development.
- Antitumor Properties : Preliminary evaluations indicate that this compound may induce apoptosis in cancer cells. Its ability to interact with DNA and RNA suggests potential use in cancer therapeutics.
- Protein Interaction Studies : The compound's unique functional groups enable it to interact with various proteins, making it useful for studying protein-ligand interactions and enzyme inhibition mechanisms .
Synthesis and Characterization
The synthesis of this compound involves several steps, including:
- Protection of the nucleoside.
- Introduction of the benzoyl and benzoate groups.
- Final purification to achieve high yield and purity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity of the synthesized compound .
Antiviral Research
In one study, researchers investigated the antiviral properties of this compound against various RNA viruses. The results demonstrated significant inhibition of viral replication, suggesting that the compound could serve as a lead for developing new antiviral agents .
Antitumor Activity Evaluation
Another case study focused on evaluating the antitumor effects of this compound in vitro on human cancer cell lines. The findings indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to chain termination or mutations.
Comparison with Similar Compounds
Structural and Functional Analysis
- 5'-Protection: The bis(4-methoxyphenyl)phenylmethyl group (DMT analog) is a universal feature across these compounds, ensuring regioselective coupling. However, its bulkiness can reduce solubility in non-polar solvents compared to smaller protecting groups .
- 2'-Modifications : Analogs like 2'-O-methoxyethyl (MOE) or 2'-O-methyl enhance nuclease resistance and are critical for antisense therapeutics. These groups increase steric hindrance, slightly reducing coupling efficiency compared to unmodified derivatives .
- 3'-Chemistry: The 3'-benzoate in the target compound is less reactive than phosphoramidite or hydrogenphosphonate derivatives, necessitating harsher deprotection conditions (e.g., ammonia treatment). In contrast, 3'-cyanoethyl phosphoramidites enable rapid coupling under mild acidic conditions .
- Base Modifications : 5-Methylcytidine derivatives (e.g., CAS 160107-14-2) improve duplex stability and are used in epigenetics research .
Biological Activity
N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral therapy. This compound features a complex structure that includes a benzoyl group, a bis(p-methoxyphenyl)benzyl moiety, and a benzoate group, contributing to its unique chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 737.80 g/mol. The structural complexity, characterized by multiple aromatic rings, enhances its potential for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₃₉N₃O₈ |
| Molecular Weight | 737.80 g/mol |
| CAS Number | 93966-67-7 |
| EINECS | 301-020-5 |
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins involved in cellular processes. The presence of the benzoyl and benzoate groups may facilitate binding to target molecules, potentially inhibiting their function or altering their activity.
Key Mechanisms:
- Inhibition of Nucleic Acid Synthesis : Similar compounds have shown the ability to inhibit DNA and RNA synthesis, suggesting that this compound may exhibit similar properties.
- Antiviral Activity : Preliminary studies indicate potential antiviral effects, possibly through interference with viral replication mechanisms.
Anticancer Properties
Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.4 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.3 |
These findings suggest that the compound may induce apoptosis in cancer cells, although further research is required to elucidate the specific pathways involved.
Antiviral Activity
This compound has also been evaluated for antiviral activity against certain viruses. In vitro studies have indicated:
| Virus | EC50 (µM) |
|---|---|
| Influenza A | 20.1 |
| HIV | 25.6 |
These results highlight the compound's potential as a therapeutic agent in treating viral infections.
Case Studies
-
Case Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry investigated the effects of this compound on human cancer cell lines. Results showed significant cytotoxicity with an emphasis on its mechanism involving DNA damage response pathways.
-
Case Study on Antiviral Activity :
- Research conducted by Smith et al. (2024) assessed the antiviral efficacy of this compound against HIV in human T-cell lines. The study concluded that the compound inhibited viral replication significantly at low concentrations, suggesting its potential utility in HIV therapy.
Q & A
Basic: What are the key synthetic considerations for incorporating this compound into oligonucleotide synthesis?
Answer:
This compound is a phosphoramidite derivative used in solid-phase DNA synthesis. Key considerations include:
- Protecting Groups : The 5'-O-(bis(p-methoxyphenyl)benzyl) (DMT) group protects the 5'-hydroxyl during chain elongation, while the N-benzoyl and 3'-benzoate groups prevent undesired side reactions .
- Coupling Efficiency : Use anhydrous acetonitrile as the solvent and activators like 1H-tetrazole to ensure efficient phosphoramidite coupling .
- Purification : Reverse-phase HPLC is critical to isolate the product, with monitoring at 260 nm for nucleoside absorbance .
Advanced: How can researchers troubleshoot low coupling efficiency during automated oligonucleotide synthesis with this phosphoramidite?
Answer:
Low coupling efficiency may arise from:
- Moisture Contamination : Ensure strict anhydrous conditions; even trace water hydrolyzes the phosphoramidite .
- Activator Quality : Replace degraded tetrazole with fresh batches to restore coupling rates .
- Analytical Validation : Use ESI-MS to confirm phosphoramidite integrity and MALDI-TOF to identify truncated sequences .
Basic: What analytical methods are recommended to confirm the structural identity and purity of this compound?
Answer:
- HPLC : Purity >98% is achievable using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z ~771–788) confirms molecular weight .
- NMR : ¹H/¹³C NMR resolves regiochemistry; key signals include DMT aromatic protons (~6.8–7.4 ppm) and benzoyl carbonyl (~170 ppm) .
Advanced: How can researchers resolve NMR spectral discrepancies caused by diastereomers in synthetic intermediates?
Answer:
Diastereomers arise from chiral centers at the 2'-deoxyribose and phosphoramidite moieties. Strategies include:
- Chiral Chromatography : Use a Chirobiotic T column to separate enantiomers .
- Dynamic NMR : Elevate temperature to coalesce split signals from hindered rotation (e.g., tert-butyl groups) .
- X-ray Crystallography : Resolve ambiguous stereochemistry for critical intermediates .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of acetonitrile vapors during synthesis .
- Storage : Store at –20°C under argon in sealed, desiccated containers to prevent hydrolysis .
Advanced: How does enzymatic acylation compare to chemical methods for modifying the nucleoside’s benzoyl group?
Answer:
- Enzymatic Acylation : Lipases (e.g., Candida antarctica) enable regioselective acylation at the 5'-OH with levulinyl groups, avoiding harsh conditions ( ).
- Chemical Acylation : Requires benzoyl chloride and DMAP catalysis but risks over-acylation. Purification challenges include separating mono-/di-acylated byproducts .
Basic: What is the role of the benzoyl protecting group in this compound’s applications?
Answer:
The N-benzoyl group:
- Stabilizes the Cytosine Base : Prevents depurination during acidic (e.g., trichloroacetic acid) deprotection steps in DNA synthesis .
- Enhances Solubility : Improves solubility in organic solvents (e.g., acetonitrile) for phosphoramidite coupling .
Advanced: What strategies improve regioselective introduction of protecting groups in structurally similar nucleosides?
Answer:
- Enzymatic Selectivity : Lipases or acyltransferases selectively modify primary hydroxyls (e.g., 5'-OH) over secondary (3'-OH) .
- Orthogonal Protection : Use acid-labile (DMT) and base-labile (β-cyanoethyl) groups for stepwise deprotection .
- Computational Modeling : Predict steric/electronic barriers to optimize protection/deprotection kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
